Cas no 1016842-99-1 (5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine)
5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine Chemical and Physical Properties
Names and Identifiers
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- 5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
- 5-bromo-1,3-dimethylpyrazolo[3,4-b]pyridine
- NE46580
- SB17622
- 5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
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- Inchi: 1S/C8H8BrN3/c1-5-7-3-6(9)4-10-8(7)12(2)11-5/h3-4H,1-2H3
- InChI Key: RUOIWGDTWAGEOP-UHFFFAOYSA-N
- SMILES: BrC1=CN=C2C(=C1)C(C)=NN2C
Computed Properties
- Exact Mass: 224.99016 g/mol
- Monoisotopic Mass: 224.99016 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 30.7
- Molecular Weight: 226.07
5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B998438-10mg |
5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine |
1016842-99-1 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B998438-50mg |
5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine |
1016842-99-1 | 50mg |
$ 210.00 | 2022-06-06 | ||
| TRC | B998438-100mg |
5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine |
1016842-99-1 | 100mg |
$ 295.00 | 2022-06-06 | ||
| Alichem | A029185701-1g |
5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine |
1016842-99-1 | 97% | 1g |
$598.93 | 2023-09-04 | |
| Chemenu | CM273976-500mg |
5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine |
1016842-99-1 | 95%+ | 500mg |
$408 | 2023-02-19 | |
| Chemenu | CM273976-1g |
5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine |
1016842-99-1 | 95%+ | 1g |
$509 | 2023-02-19 | |
| Enamine | EN300-142525-0.05g |
5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine |
1016842-99-1 | 95% | 0.05g |
$182.0 | 2023-07-06 | |
| Enamine | EN300-142525-0.1g |
5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine |
1016842-99-1 | 95% | 0.1g |
$272.0 | 2023-07-06 | |
| Enamine | EN300-142525-0.25g |
5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine |
1016842-99-1 | 95% | 0.25g |
$389.0 | 2023-07-06 | |
| Enamine | EN300-142525-0.5g |
5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine |
1016842-99-1 | 95% | 0.5g |
$613.0 | 2023-07-06 |
5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine Suppliers
5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
Introduction to 5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine (CAS No. 1016842-99-1)
5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine, with the CAS number 1016842-99-1, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazolopyridines, which are known for their diverse biological activities and potential therapeutic applications. The presence of a bromine atom at the 5-position and methyl groups at the 1 and 3 positions imparts unique chemical and pharmacological properties to this molecule.
The structural characteristics of 5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine make it a valuable scaffold for the development of novel drugs. The bromine substituent can be readily replaced in various chemical reactions, allowing for the synthesis of a wide range of derivatives. This flexibility is particularly useful in drug discovery programs where structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds.
Recent studies have highlighted the potential of 5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that certain derivatives of this compound exhibit potent activity against specific neurotransmitter receptors, making them promising candidates for the development of new treatments for conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its neurological applications, 5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines, suggesting its potential use in managing inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine have been studied extensively to understand its behavior in biological systems. Research has shown that this compound exhibits good oral bioavailability and favorable metabolic stability, which are crucial factors for its development as an oral medication. Furthermore, its low toxicity profile makes it a suitable candidate for long-term therapeutic use.
In the context of drug discovery, 5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine has been used as a starting point for high-throughput screening (HTS) campaigns. These screens have identified several hit compounds with promising biological activities, which have been further optimized through medicinal chemistry efforts to enhance their potency and selectivity.
The synthetic route to 5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is well-established and can be efficiently scaled up for industrial production. The synthesis typically involves a multi-step process that includes the formation of a pyrazole ring followed by functional group modifications to introduce the bromine and methyl substituents. Recent advancements in synthetic methods have led to more efficient and environmentally friendly routes, reducing both cost and ecological impact.
Clinical trials involving derivatives of 5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine are currently underway to evaluate their safety and efficacy in human subjects. Preliminary results from phase I trials have shown promising outcomes, with good tolerability and pharmacodynamic effects observed in patients with neurological disorders. These findings provide a strong foundation for advancing these compounds into later-stage clinical trials.
In conclusion, 5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine (CAS No. 1016842-99-1) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive scaffold for the development of new drugs targeting various therapeutic areas. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for innovative treatments in medicine.
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